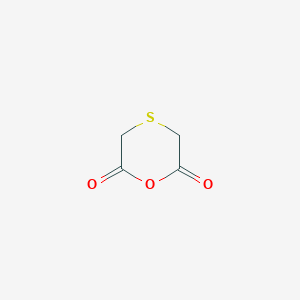
2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole, also known as MBT-TiC, is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the benzothiazole family of compounds, which are known for their diverse biological activities. MBT-TiC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. The isothiocyanate group is known to react with nucleophiles such as amino acids and thiols, which can lead to the formation of covalent bonds.
Effets Biochimiques Et Physiologiques
2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It has also been shown to have antimicrobial activity against a range of bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole is its versatility as a building block for the synthesis of new materials. It can be easily modified to introduce new functional groups, which can be used to tailor the properties of the resulting materials. However, the synthesis of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole can be challenging, and the compound can be difficult to purify due to its low solubility in common solvents.
Orientations Futures
There are many potential future directions for the study of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole. One area of interest is in the development of new materials for use in biomedical applications. 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole-based polymers have shown promise in drug delivery and tissue engineering, and further research in this area could lead to the development of new therapies for a range of diseases. Another area of interest is in the study of the mechanism of action of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole, which could provide insights into the design of new compounds with similar biological activities. Overall, the study of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole has the potential to lead to new discoveries and advancements in a range of fields.
Méthodes De Synthèse
The synthesis of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole involves the reaction of 2-tert-butyl-5-methyl-1,3-benzothiazole with thiophosgene in the presence of a base. This results in the formation of the isothiocyanate group at the 6-position of the benzothiazole ring. The reaction is carried out under an inert atmosphere and at low temperatures to prevent unwanted side reactions.
Applications De Recherche Scientifique
2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new materials. 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole has been used as a building block for the synthesis of new polymers, which have shown promise in applications such as drug delivery and tissue engineering.
Propriétés
Numéro CAS |
115989-17-8 |
|---|---|
Nom du produit |
2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole |
Formule moléculaire |
C13H14N2S2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2-tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H14N2S2/c1-8-5-10-11(6-9(8)14-7-16)17-12(15-10)13(2,3)4/h5-6H,1-4H3 |
Clé InChI |
KVOWXFZAWNJIEI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1N=C=S)SC(=N2)C(C)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1N=C=S)SC(=N2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



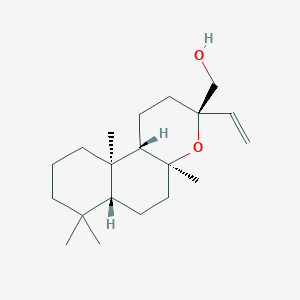
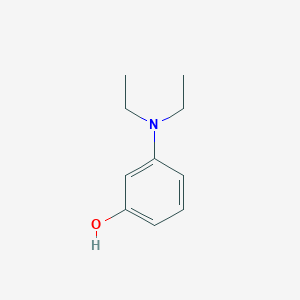
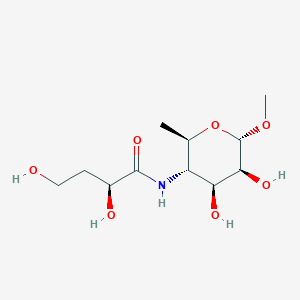
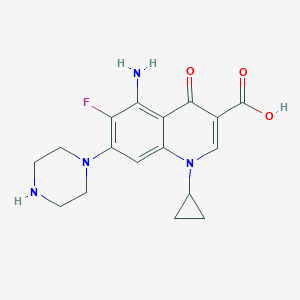
![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
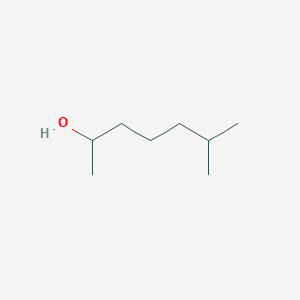
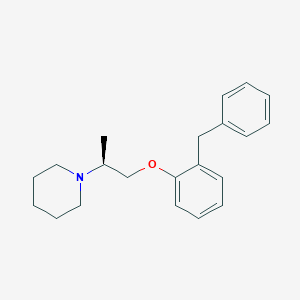
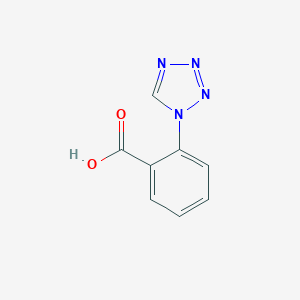
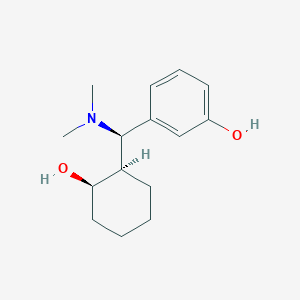

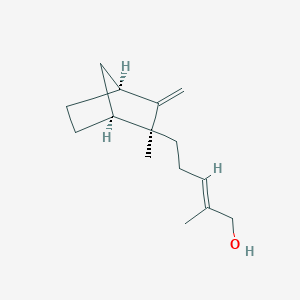
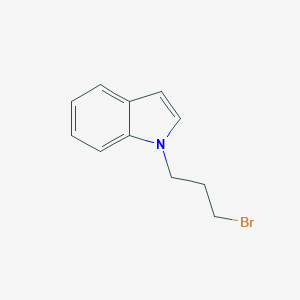
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
